7,3'-Dimethoxyflavone 7,3'-Dimethoxyflavone
Brand Name: Vulcanchem
CAS No.: 6802-49-9
VCID: VC21341637
InChI: InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)16-10-15(18)14-7-6-13(20-2)9-17(14)21-16/h3-10H,1-2H3
SMILES: COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

7,3'-Dimethoxyflavone

CAS No.: 6802-49-9

Cat. No.: VC21341637

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

7,3'-Dimethoxyflavone - 6802-49-9

CAS No. 6802-49-9
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 7-methoxy-2-(3-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)16-10-15(18)14-7-6-13(20-2)9-17(14)21-16/h3-10H,1-2H3
Standard InChI Key GUHXVSRRBMHSSC-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC

Chemical Structure and Properties

7,3'-Dimethoxyflavone belongs to the flavone subclass of flavonoids, which are polyphenolic compounds widely distributed in plants. Its chemical structure features a flavone backbone with methoxy groups (-OCH3) at positions 7 and 3'. The systematic IUPAC name is 7-methoxy-2-(3-methoxyphenyl)chromen-4-one, with a molecular formula of C17H14O4 and molecular weight of 282.29 g/mol.

The compound's structure consists of three rings: two benzene rings (A and B) connected by a heterocyclic pyran ring (C). The specific positioning of methoxy groups at the 7 and 3' positions gives this compound its unique chemical identity and influences its biological activities.

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of 7,3'-Dimethoxyflavone

PropertyDescription
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
CAS Number6802-49-9
IUPAC Name7-methoxy-2-(3-methoxyphenyl)chromen-4-one
Physical AppearanceCrystalline solid
SolubilitySoluble in organic solvents; limited water solubility
Chemical ReactivityUndergoes oxidation, reduction, and substitution reactions

The presence of methoxy groups significantly impacts the compound's lipophilicity and membrane permeability, which in turn affects its bioavailability and interaction with cellular targets. These structural characteristics are crucial determinants of its biological activity profile.

Synthesis and Preparation Methods

The synthesis of 7,3'-Dimethoxyflavone can be achieved through several synthetic routes, each with distinct advantages and limitations. Understanding these methods is essential for researchers interested in producing this compound for further study.

Common Synthetic Approaches

Several methodologies have been developed for the synthesis of 7,3'-Dimethoxyflavone:

  • Baker-Venkataraman rearrangement: This classic approach involves the acylation of 2-hydroxyacetophenone derivatives with suitable benzoyl chlorides, followed by base-catalyzed cyclization.

  • Chalcone route: This method utilizes chalcone intermediates formed by the condensation of appropriately substituted acetophenones and benzaldehydes, followed by oxidative cyclization.

  • Direct methylation: Starting from hydroxyflavones and employing methylating reagents such as methyl iodide in the presence of a base.

These synthetic approaches allow researchers to produce 7,3'-Dimethoxyflavone with varying degrees of efficiency and purity for experimental studies.

Biological Activities

7,3'-Dimethoxyflavone exhibits several biological activities that make it a compound of interest for pharmaceutical research. Though research on this specific compound is somewhat limited, studies on structurally related flavonoids provide valuable insights into its potential activities.

Anticancer Properties

Flavonoids like 7,3'-Dimethoxyflavone have demonstrated potential anticancer effects. Research on related compounds such as 5,7,3'-trihydroxy-3,4'-dimethoxyflavone has shown significant cytotoxicity against cancer cell lines, particularly leukemia cells . These effects involve several mechanisms:

  • Induction of cell cycle arrest at the G2-M phase

  • Activation of apoptotic pathways through caspase-dependent mechanisms

  • Disruption of mitochondrial function leading to cytochrome c release

The structural similarity between 7,3'-Dimethoxyflavone and these better-studied flavonoids suggests it may share some of these anticancer properties, though the specific substitution pattern would likely influence potency and selectivity.

Antioxidant Activity

Like many flavonoids, 7,3'-Dimethoxyflavone may possess antioxidant properties, though the presence of methoxy groups rather than hydroxyl groups at key positions may result in different antioxidant capacity compared to other flavonoids. Potential antioxidant mechanisms include:

  • Free radical scavenging

  • Inhibition of pro-oxidant enzymes

  • Metal ion chelation

Anti-inflammatory Effects

7,3'-Dimethoxyflavone may exhibit anti-inflammatory properties through various mechanisms:

  • Inhibition of pro-inflammatory cytokine production

  • Reduction of inflammatory enzyme activity (e.g., cyclooxygenase-2)

  • Modulation of inflammatory signaling pathways

ActivityPossible MechanismsSupporting Evidence
AnticancerCell cycle arrest, apoptosis induction, MAPK pathway modulationStudies on related flavonoids
AntioxidantFree radical scavenging, enzyme inhibitionGeneral flavonoid properties
Anti-inflammatoryCytokine inhibition, reduction of inflammatory enzyme activityCommon flavonoid mechanisms

Mechanism of Action

The biological effects of 7,3'-Dimethoxyflavone can be attributed to various molecular mechanisms of action, many of which are common to flavonoids but may be influenced by its specific substitution pattern.

Interaction with Cellular Signaling Pathways

Research on related flavonoids indicates that compounds like 7,3'-Dimethoxyflavone can modulate various cellular signaling pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Studies on 5,7,3'-trihydroxy-3,4'-dimethoxyflavone have shown that it induces the phosphorylation of members of the MAPK family. The cytotoxic effects were attenuated by inhibition of c-jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK) and extracellular signal-regulated kinases (ERK) 1/2 .

  • Apoptotic Pathways: Flavonoids can influence both intrinsic (mitochondrial) and extrinsic apoptotic pathways. Research has shown that related flavonoids induce apoptosis through caspase-dependent mechanisms involving cytochrome c release, processing of multiple caspases (caspase-3, -6, -7, and -9), and cleavage of poly(ADP-ribose) polymerase .

Structure-Activity Relationship

The specific positions of methoxy groups in 7,3'-Dimethoxyflavone influence its biological activities:

  • The methoxy group at position 7 affects the electronic properties of the A ring, potentially influencing its interaction with cellular targets.

  • The methoxy group at position 3' on the B ring can affect the compound's ability to interact with specific proteins and receptors.

Table 3: Influence of Structural Features on Biological Activities

Structural FeaturePotential Influence on Activity
Methoxy group at position 7Affects A ring electron density; may enhance lipophilicity
Methoxy group at position 3'Modifies B ring properties; influences receptor binding
Absence of hydroxyl groupsMay reduce direct antioxidant capacity compared to hydroxylated flavonoids
Basic flavone structureProvides the core scaffold for bioactivity

Comparison with Related Flavonoids

Comparing 7,3'-Dimethoxyflavone with structurally related flavonoids provides valuable insights into structure-activity relationships and helps contextualize its biological properties.

Structural Analogs and Their Activities

Table 4: Comparison of 7,3'-Dimethoxyflavone with Related Flavonoids

FlavonoidKey Structural DifferencesNotable ActivitiesReference
7,3'-DimethoxyflavoneMethoxy groups at positions 7 and 3'Potential anticancer, antioxidant properties
5,7,3'-Trihydroxy-3,4'-dimethoxyflavoneAdditional hydroxyl groups; different methoxy positionsCytotoxic against leukemia cells; induces apoptosis
3-Hydroxy-3',4'-dimethoxyflavoneHydroxyl at position 3; methoxy at positions 3' and 4'Antioxidant activity; potential neuroprotective effects
3,7-Dihydroxy-3',4'-dimethoxyflavoneHydroxyl groups at positions 3 and 7; methoxy at 3' and 4'Free radical scavenging; reduces oxidative stress

The comparison highlights how subtle differences in substitution patterns can significantly impact biological activities. The presence of hydroxyl groups generally enhances antioxidant capacity, while methoxy groups may improve lipophilicity and affect interaction with specific biological targets.

Research Applications

7,3'-Dimethoxyflavone has several potential applications in research and therapeutic development.

As a Research Tool

The compound can serve as:

  • A chemical probe for studying flavonoid-protein interactions

  • A reference compound in structure-activity relationship studies

  • A model for investigating the impact of methoxylation on flavonoid bioactivity

Future Research Directions

Several promising areas for future research on 7,3'-Dimethoxyflavone include:

Expanded Biological Evaluation

More comprehensive studies are needed to fully characterize the biological profile of 7,3'-Dimethoxyflavone:

  • Systematic screening against diverse cancer cell lines to determine selectivity

  • Evaluation using multiple antioxidant assay systems to establish its antioxidant capacity

  • Assessment of anti-inflammatory effects in various experimental models

  • Investigation of potential neuroprotective properties

Mechanistic Studies

Detailed investigation of molecular mechanisms:

  • Identification of specific protein targets and binding sites

  • Elucidation of structure-activity relationships through computational modeling

  • Investigation of effects on gene expression and protein phosphorylation

  • Determination of pharmacokinetic properties and metabolism

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